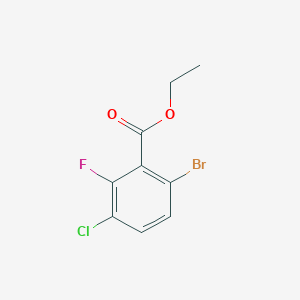

Ethyl 6-bromo-3-chloro-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBLMILPJJEFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 6 Bromo 3 Chloro 2 Fluorobenzoate

Regioselective and Chemoselective Synthetic Pathways

Achieving the specific 2,3,6-trisubstituted pattern on the benzoate (B1203000) ring necessitates methods that can direct incoming functional groups to precise locations, often in a predetermined order.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective substitution on an aromatic ring. wikipedia.org This technique relies on a Directed Metalation Group (DMG) which complexes with an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent.

In the context of Ethyl 6-bromo-3-chloro-2-fluorobenzoate, the fluorine atom can serve as a potent, albeit relatively weak, DMG. researchgate.net A more plausible DoM strategy would involve a stronger directing group. However, a hypothetical route leveraging the fluorine atom's directing ability could start from ethyl 3-chloro-2-fluorobenzoate. The fluorine atom would direct the lithiation to the C-6 position.

Synthetic Pathway Example:

Starting Material: Ethyl 3-chloro-2-fluorobenzoate.

Lithiation: The starting material is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net The fluorine atom directs the deprotonation to the ortho C-6 position.

Electrophilic Quenching: The resulting aryllithium intermediate is then reacted with a suitable electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromotetrachloroethane, to install the bromine atom at the 6-position, yielding the final product.

This method offers high regioselectivity due to the chelation-controlled nature of the lithiation step. wikipedia.org The choice of base and reaction conditions is critical to prevent side reactions, such as nucleophilic attack on the ester group. uwindsor.ca

Table 1: Hypothetical Reaction Conditions for Ortho-Directed Lithiation

| Step | Reagents | Solvent | Temperature | Purpose |

| Lithiation | Ethyl 3-chloro-2-fluorobenzoate, LDA | THF | -78 °C | Regioselective deprotonation at C-6, directed by the C-2 fluorine atom. researchgate.netarkat-usa.org |

| Quenching | Bromine (Br₂) | THF | -78 °C to RT | Introduction of the bromine atom via electrophilic attack on the aryllithium intermediate. |

Sequential electrophilic aromatic substitution (EAS) is a classical approach to building polysubstituted aromatics. youtube.commasterorganicchemistry.com The success of this strategy depends on the directing effects of the substituents already present on the ring. The ester group (-COOEt) is a deactivating, meta-directing group, while halogens (F, Cl, Br) are deactivating but ortho-, para-directing.

A plausible synthesis could start with ethyl 2-fluorobenzoate (B1215865).

Chlorination: The first halogenation, chlorination, would be directed by the fluorine atom (ortho-, para-directing) and the ester group (meta-directing). The primary products would be ethyl 5-chloro-2-fluorobenzoate and ethyl 3-chloro-2-fluorobenzoate. Separation of the desired 3-chloro isomer would be necessary.

Bromination: The subsequent bromination of ethyl 3-chloro-2-fluorobenzoate presents a regiochemical challenge. The ring is now substituted with an ortho-, para-directing fluorine, an ortho-, para-directing chlorine, and a meta-directing ester. The fluorine at C-2 directs to C-3 (blocked) and C-5. The chlorine at C-3 directs to C-2 (blocked) and C-4/C-6. The ester at C-1 directs to C-5. The combined directing effects would likely lead to a mixture of products, with bromination at C-5 and C-6 being possible. Manipulating reaction conditions (catalyst, temperature) would be crucial to favor the formation of the desired 6-bromo isomer.

This pathway highlights the complexities of controlling regioselectivity in EAS reactions on highly substituted rings. It often requires careful optimization and may lead to lower yields due to the formation of isomeric byproducts. researchgate.netmdpi.com

The most direct route to the title compound involves the esterification of its corresponding carboxylic acid, 6-bromo-3-chloro-2-fluorobenzoic acid. uni.lu

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification. The carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nagwa.comlibretexts.org The reaction is reversible, and using excess alcohol helps drive the equilibrium towards the ester product. libretexts.org

Acyl Chloride Intermediate: A non-catalytic, two-step alternative involves first converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 6-bromo-3-chloro-2-fluorobenzoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to give the ethyl ester in high yield.

Phase-Transfer Catalysis: Modern approaches may employ phase-transfer catalysis for the alkylation of the carboxylate salt. A patent describes the preparation of aromatic esters by reacting the corresponding carboxylic acid with a dialkyl sulfate (B86663) in a two-phase system (e.g., water and an organic solvent) with a tertiary amine and a controlled pH. google.com This method can proceed under mild conditions and offer high efficiency.

Table 2: Comparison of Esterification Methods for 6-bromo-3-chloro-2-fluorobenzoic acid

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Ethanol (excess), H₂SO₄ (cat.) | Reflux | One step, inexpensive reagents. nagwa.com | Reversible, requires excess alcohol, harsh conditions. libretexts.org |

| Acyl Chloride Route | 1. SOCl₂2. Ethanol, Pyridine | 1. Reflux2. 0 °C to RT | High yield, irreversible. libretexts.org | Two steps, uses hazardous thionyl chloride. |

| Phase-Transfer Catalysis | Ethanol, Phase-Transfer Catalyst, Base | Mild (e.g., RT to 50 °C) | Mild conditions, high efficiency. google.com | More complex setup, catalyst cost. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are increasingly important in the synthesis of fine chemicals.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution. ijrpr.com

Mechanochemistry: Solvent-free reactions can be conducted using mechanochemical methods, such as grinding or ball-milling. researchgate.netnih.gov For the synthesis of this compound, the esterification of 6-bromo-3-chloro-2-fluorobenzoic acid could potentially be achieved by milling the solid acid with a solid-supported catalyst and liquid ethanol, minimizing the need for a bulk solvent. This technique can enhance reaction rates and, in some cases, lead to different product selectivities compared to solution-phase reactions. nih.gov

Thermal Activation: Conducting reactions under solvent-free thermal conditions is another approach. ijrpr.com For example, the esterification reaction could be performed by heating the carboxylic acid with ethanol in the presence of a stable, solid acid catalyst, with the water byproduct being removed to drive the reaction to completion. This method is scalable but requires careful temperature control to prevent decomposition. ijrpr.com

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Different synthetic routes to this compound will have different atom economies.

Esterification via Acyl Chloride: C₇H₃BrClFO₂ + SOCl₂ → C₇H₂BrClFO(Cl) + SO₂ + HCl C₇H₂BrClFO(Cl) + C₂H₅OH → C₉H₇BrClFO₂ + HCl This two-step process generates significant waste (SO₂, HCl), resulting in poor atom economy. rsc.org

Fischer Esterification: C₇H₃BrClFO₂ + C₂H₅OH ⇌ C₉H₇BrClFO₂ + H₂O This is an addition/condensation reaction. While it produces water as a byproduct, it is significantly more atom-economical than the acyl chloride route because all atoms of the alcohol (except one hydrogen) and the acid are incorporated into the ester and the benign byproduct, water. Addition reactions are inherently the most atom-economical. rsc.org

Table 3: Theoretical Atom Economy for Key Reaction Types

| Reaction Type | Generic Equation | Atom Economy | Relevance to Synthesis |

| Substitution (e.g., Halogenation) | Ar-H + X₂ → Ar-X + HX | < 100% | The sequential halogenation pathway generates H-X byproducts, lowering atom economy. primescholars.com |

| Condensation (Fischer Esterification) | RCOOH + R'OH ⇌ RCOOR' + H₂O | < 100% | This is the most direct esterification. The only byproduct is water, leading to a relatively high atom economy. |

| Addition | A + B → C | 100% | Ideal, but not directly applicable for the main transformations in this synthesis. rsc.org |

Catalytic and Biocatalytic Transformations

The introduction of halogen and ester functionalities onto an aromatic ring often requires specific and selective catalytic methods. For a molecule like this compound, both chemocatalysis and biocatalysis offer potential routes for its efficient synthesis.

Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis and could be pivotal in the late-stage functionalization to introduce the bromo or chloro substituents. While direct halogenation of a pre-formed ethyl 2-fluorobenzoate is a possible route, achieving the desired regioselectivity can be challenging. A more controlled approach might involve the use of a directed ortho-metalation strategy followed by a catalyzed halogenation step.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative. wpmucdn.comnih.gov While specific enzymes for the synthesis of this compound have not been reported, the field of enzyme engineering is rapidly advancing. Lipases are commonly used for esterification reactions, and their selectivity can be tuned to accommodate substituted aromatic carboxylic acids. nih.gov Furthermore, halogenating enzymes could potentially be employed for the regioselective introduction of bromine and chlorine atoms, minimizing the formation of unwanted isomers and reducing the need for protective group chemistry. The development of a biocatalytic cascade, where multiple enzymatic steps are performed in a single pot, could offer a highly efficient and sustainable route to the target molecule.

| Catalyst Type | Potential Reaction | Advantages | Challenges |

| Palladium Catalyst | Cross-coupling | High efficiency, good functional group tolerance | Cost of catalyst, potential for metal contamination |

| Engineered Lipase | Esterification | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability, substrate scope may be limited |

| Halogenating Enzyme | Halogenation | High regioselectivity, reduced byproducts | Enzyme discovery and engineering required |

Flow Chemistry and Continuous Synthesis Protocols for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

Microreactor Applications and Scalability Analyses

The synthesis of this compound could be significantly enhanced through the use of microreactors. chimia.chyoutube.comyoutube.com These small-scale reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This level of control is particularly beneficial for highly exothermic reactions, such as certain halogenation or nitration steps that might be involved in the synthesis of the precursors to the target molecule.

The scalability of a flow process is a critical consideration for industrial applications. Scaling up a microreactor system typically involves "scaling out" by running multiple reactors in parallel. This approach avoids the challenges often encountered when scaling up batch reactors, such as changes in surface area-to-volume ratios that can affect heat transfer and mixing. The synthesis of other complex molecules, such as active pharmaceutical ingredients (APIs), has been successfully scaled up using this methodology, demonstrating its industrial viability. nih.govbeilstein-journals.org

Automated Synthesis and Process Control Strategies

Automation is a key feature of modern flow chemistry systems. youtube.com The synthesis of this compound in a flow setup could be fully automated, from reagent delivery to in-line analysis and purification. Process Analytical Technology (PAT) tools, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be integrated into the flow stream to monitor the reaction in real-time. This continuous monitoring allows for rapid optimization of reaction conditions and ensures consistent product quality.

Automated feedback loops can be implemented to adjust process parameters on-the-fly, maintaining optimal performance and minimizing waste. For a multi-step synthesis, different reactor modules can be connected in series, allowing for a continuous and automated production line for this compound. youtube.com

| Parameter | Batch Processing | Flow Chemistry/Microreactors |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to short diffusion distances |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Challenging, requires re-optimization | Simpler "scaling-out" by parallelization |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops |

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts.

Elucidation of Reaction Pathways Using Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. thieme-connect.dewikipedia.orgnumberanalytics.com For instance, in the esterification of the corresponding carboxylic acid to form this compound, labeling the oxygen atom of the ethanol with ¹⁸O could definitively prove whether the reaction proceeds via an acyl-oxygen cleavage or an alkyl-oxygen cleavage mechanism.

Similarly, deuterium (B1214612) labeling can be used to probe the mechanism of the halogenation steps. By replacing a hydrogen atom at a specific position on the aromatic ring with deuterium, one can determine if the cleavage of that C-H bond is the rate-determining step of the reaction by observing the kinetic isotope effect (KIE). youtube.comwikipedia.org

Transition State Analysis and Kinetic Profiling

Computational chemistry and kinetic studies can provide a detailed picture of the energy landscape of a reaction, including the structures and energies of transition states and intermediates. acs.org For the synthesis of this compound, transition state analysis of the key bond-forming and bond-breaking steps can help to rationalize the observed regioselectivity and reactivity.

Kinetic profiling, the measurement of reaction rates under various conditions, can be used to determine the reaction order with respect to each reactant and catalyst. acs.org This information is essential for developing a mathematical model of the reaction, which can then be used to predict the outcome of the reaction under different conditions and to optimize the process for industrial-scale production. The Fischer esterification, a likely step in the synthesis, is a classic example where kinetic and mechanistic studies have led to a deep understanding of the reaction. masterorganicchemistry.comchemguide.co.uk

Chemical Reactivity and Mechanistic Studies of Ethyl 6 Bromo 3 Chloro 2 Fluorobenzoate

Halogen-Specific Reactivity: Substitutions and Eliminations

The reactivity of the halogen substituents on the aromatic ring is highly dependent on the reaction type. In nucleophilic aromatic substitutions, the electronic effects of the halogens and the activating ester group are paramount, whereas in metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength plays the dominant role.

Nucleophilic Aromatic Substitution (SNAr) Investigations on Bromine, Chlorine, and Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when electron-withdrawing groups are present on the aromatic ring. wikipedia.orgbyjus.com For SNAr to occur, the ring must be activated by substituents that can stabilize the negative charge of the intermediate, known as a Meisenheimer complex. libretexts.org In the case of ethyl 6-bromo-3-chloro-2-fluorobenzoate, the ethyl ester group serves as a moderate electron-withdrawing group, activating the ring for nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination process. libretexts.orgnih.gov First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

A critical aspect of SNAr is the nature of the leaving group. Contrary to S_N2 reactions, the leaving group ability in S_NAr generally follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond and stabilizes the anionic intermediate through its inductive effect. wikipedia.org The C-F bond, being the most polarized, makes the attached carbon the most electrophilic site.

For this compound, the fluorine atom at the C2 position is the most likely site for nucleophilic attack. The ortho-ester group provides resonance stabilization for the negative charge developed during the formation of the Meisenheimer complex. The chlorine and bromine atoms are significantly less reactive in SNAr reactions compared to fluorine. wikipedia.orgnih.gov

| Position | Halogen | Predicted Reactivity | Rationale |

| C2 | Fluorine | Highest | Strongest inductive electron-withdrawal and polarization of the C-X bond, activating the site for nucleophilic attack. wikipedia.org |

| C3 | Chlorine | Low | Less electronegative than fluorine; less activated position relative to the ester group. |

| C6 | Bromine | Lowest | Least electronegative of the three halogens; less effective at stabilizing the negative charge of the intermediate compared to fluorine. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org The reactivity of aryl halides in these reactions is governed by the strength of the carbon-halogen (C-X) bond, following the general trend I > Br > Cl > F. wikipedia.org This order is based on the bond dissociation energies, where the weaker C-I bond is most easily broken during the initial oxidative addition step to the palladium(0) catalyst. acs.org

For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings. The C-F bond is generally considered unreactive under standard cross-coupling conditions. This differential reactivity allows for selective functionalization at the C6 position. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgmusechem.com The reaction is widely used to form biaryl compounds. Given the reactivity trend, a Suzuki reaction on this compound would selectively occur at the C-Br bond.

| Catalyst / Ligand | Base | Solvent | Temperature | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | acs.org |

| Pd(acac)₂ | NaOH | Ethanol (B145695)/Water | Room Temp. | researchgate.net |

| Pd(dba)₂ / (t-Bu)₃P·HBF₄ | (Base-Free) | Toluene | N/A | acs.org |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is essential for the synthesis of arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling would proceed selectively at the C-Br bond of the title compound. In some cases, dehalogenation can be a competing side reaction. nih.gov

| Catalyst / Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | THF | Room Temp. | wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (DIPA) | Toluene | 50 °C | gold-chemistry.org |

| Dipyridylpalladium complex | Pyrrolidine | Water (reflux) | 100 °C | wikipedia.org |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgiitk.ac.in The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orgcatalysis.blogrsc.org The catalytic cycle is completed by reductive elimination with the base. wikipedia.org Again, the C-Br bond is the expected site of reaction.

| Catalyst / Ligand | Base | Solvent | Temperature | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724)/DMF | 80-100 °C | wikipedia.org |

| PdCl₂ | K₂CO₃ | DMF | 120 °C | wikipedia.org |

| Pd(OAc)₂ / HandaPhos | Et₃N | Water | 50 °C | organic-chemistry.org |

Reductive Dehalogenation Pathways and Conditions

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. thieme-connect.de This transformation can be achieved using various methods, including catalytic hydrogenation or metal hydride reagents. thieme-connect.desci-hub.se The reactivity order for dehalogenation generally follows the C-X bond strength: I > Br > Cl > F, making the C-Br bond the most susceptible to cleavage.

Catalytic hydrodehalogenation often employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. thieme-connect.de This source can be molecular hydrogen (H₂) or a transfer hydrogenation agent like ammonium (B1175870) formate (B1220265) or sodium formate. thieme-connect.de Metal-free methods using photoredox catalysis have also been developed. researchgate.net Given the reactivity differences, it is possible to selectively remove the bromine atom from this compound while leaving the chlorine and fluorine atoms intact.

| Catalyst System | Hydrogen Source | Conditions | Comments | Reference |

| Pd/C (5-10 mol%) | H₂ (gas) | Room Temp., 1 atm | Standard hydrogenation conditions. | thieme-connect.de |

| Pd(dba)₂ / SIMes·HCl | KOMe | Toluene, 100 °C | Efficient for aryl chlorides and bromides. | acs.org |

| Lanthanide Chloride / NaH | NaH | THF, Reflux | Nanometric sodium hydride shows high reactivity. | tandfonline.com |

| fac-Ir(ppy)₃ (photocatalyst) | Hantzsch ester / Amine | Visible Light, Room Temp. | Metal-free radical dehalogenation. | sci-hub.se |

Ester Group Transformations

The ethyl ester group in this compound can undergo several characteristic reactions, including hydrolysis to a carboxylic acid and reduction to a primary alcohol.

Mechanistic Insights into Hydrolysis and Transesterification Reactions

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. wikipedia.org The reaction can be catalyzed by either acid or base. youtube.comdalalinstitute.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction, typically performed by heating the ester with excess water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). wikipedia.orgchemguide.co.uk The mechanism is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the original alkoxy group (-OEt) is eliminated as ethanol, and deprotonation of the carbonyl yields the carboxylic acid.

Base-Promoted Hydrolysis (Saponification) : This reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion (EtO⁻) as the leaving group. The ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.comchemistrysteps.com

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgpsu.edu The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. wikipedia.org For example, reacting this compound with methanol (B129727) under acidic or basic conditions would yield mthis compound and ethanol. The reaction is an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing the product alcohol as it forms. wikipedia.orgresearchgate.net

Selective Reduction to Alcohol Derivatives

The ester group can be selectively reduced to a primary alcohol, in this case, (6-bromo-3-chloro-2-fluorophenyl)methanol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful and common reagent for reducing esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.comlibretexts.org

Diisobutylaluminum Hydride (DIBAL-H) : DIBAL-H is another potent reducing agent. commonorganicchemistry.commasterorganicchemistry.com A key feature of DIBAL-H is that it can be used to achieve the partial reduction of esters to aldehydes if the reaction is carried out at low temperatures (e.g., -78 °C) and with a stoichiometric amount of the reagent. masterorganicchemistry.comic.ac.uk At low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon workup, this intermediate hydrolyzes to the aldehyde. ic.ac.uk If the reaction is performed at higher temperatures or with excess DIBAL-H, the ester will be fully reduced to the primary alcohol. ic.ac.uk

| Reagent | Reactivity | Typical Solvents | Comments | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Diethyl ether, THF | Powerful, non-selective, reduces many functional groups. | masterorganicchemistry.comlibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | High | Toluene, Hexane, DCM | Can be selective for aldehydes at low temp. (-78 °C). | commonorganicchemistry.commasterorganicchemistry.com |

| Lithium Borohydride (LiBH₄) | Moderate | THF, Diethyl ether | More reactive than NaBH₄, can reduce esters. | commonorganicchemistry.commasterorganicchemistry.com |

| Borane (BH₃·SMe₂ or BH₃·THF) | Moderate | THF | Generally reduces aliphatic esters faster than aromatic ones. | commonorganicchemistry.com |

Amidation and Other Condensation Reactions for Carboxylic Acid Derivatives

The ethyl ester functionality of this compound serves as a key reactive site for the synthesis of various carboxylic acid derivatives, most notably amides. The conversion of the ester to an amide, known as amidation or aminolysis, is a fundamental transformation in organic synthesis. This reaction typically proceeds via nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the ester.

While direct aminolysis of esters is often sluggish, the reaction can be facilitated under various conditions, such as heating or catalysis. Common methods for the amidation of esters include the use of organoaluminum reagents, or conversion of the ester to a more reactive species. researchgate.net A more general and widely applicable approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and reaction with an amine. lookchemmall.comyoutube.com For instance, the carboxylic acid can be activated using a variety of coupling reagents, such as those that form phosphonium (B103445) salts in situ, to facilitate amide bond formation under mild conditions. researchgate.net

The general mechanism for the amidation of a carboxylic acid involves the activation of the carboxyl group to create a better leaving group, followed by nucleophilic attack by the amine. The reactivity of the amine and the specific coupling agent used can influence the reaction conditions and yields.

Below is a table summarizing potential amidation reactions for the corresponding carboxylic acid derived from this compound, based on established methodologies for similar substrates.

| Amine Nucleophile | Activating Agent/Catalyst | Plausible Product | Reference for Analogy |

| Primary Aliphatic Amine (e.g., Ethylamine) | TiF₄ | N-ethyl-6-bromo-3-chloro-2-fluorobenzamide | researchgate.net |

| Secondary Aliphatic Amine (e.g., Diethylamine) | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N,N-diethyl-6-bromo-3-chloro-2-fluorobenzamide | lookchemmall.com |

| Aniline | N-chlorophthalimide / PPh₃ | N-phenyl-6-bromo-3-chloro-2-fluorobenzamide | researchgate.net |

| Amino Acid Ester (e.g., Glycine methyl ester) | EDC/HOBt | Methyl (6-bromo-3-chloro-2-fluorobenzamido)acetate | researchgate.net |

Directed Ortho Metalation (DOM) and Related Organometallic Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent.

In this compound, both the fluorine atom and the ethyl ester group have the potential to act as DMGs. The lone pairs of electrons on the oxygen atoms of the ester and the fluorine atom can coordinate to the lithium atom of the organolithium reagent, directing the deprotonation to a nearby ortho position. nih.govunblog.fr

Regioselectivity and Scope of Lithiation Reactions Directed by Functional Groups

The regioselectivity of the lithiation of this compound is determined by the relative directing power of the potential DMGs and the acidity of the available aromatic protons. The fluorine atom is a particularly effective DMG, often directing lithiation to the adjacent ortho position. psu.eduepfl.ch The ester group is also a known DMG, but its directing ability can be influenced by steric hindrance.

Given the substitution pattern of this compound, there is only one available proton on the aromatic ring, located at the C5 position. This position is ortho to the bromine atom and meta to the ester and chlorine atom, and para to the fluorine atom. However, classical DoM typically occurs at a position ortho to the directing group. In this case, with no protons ortho to the primary directing groups (fluorine and ester), a standard DoM reaction is unlikely.

An alternative process, a halogen-metal exchange, is more probable, especially with the bromine substituent. Halogen-metal exchange with organolithium reagents is often faster than deprotonation, particularly for aryl bromides and iodides. uwindsor.ca Therefore, treatment of this compound with an alkyllithium reagent like n-butyllithium would likely lead to the formation of the 6-lithio derivative via bromine-lithium exchange.

The table below outlines the likely outcome of the reaction with a strong base.

| Position | Directing Group(s) for Deprotonation | Likely Reaction Pathway | Predicted Intermediate | Reference for Analogy |

| C5 | None (only available proton) | Deprotonation (less likely) | 5-lithio-6-bromo-3-chloro-2-fluorobenzoate | psu.edu |

| C6 | N/A | Halogen-Metal Exchange (more likely) | Ethyl 3-chloro-2-fluoro-6-lithiobenzoate | uwindsor.ca |

Trapping Reactions with Diverse Electrophiles

The aryllithium intermediate, likely formed via halogen-metal exchange at the C6 position, is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. organic-chemistry.org This allows for the synthesis of a variety of polysubstituted aromatic compounds.

The choice of electrophile determines the nature of the substituent introduced. Common electrophiles used to trap aryllithium species include aldehydes, ketones, carbon dioxide, and silyl (B83357) halides. nih.govnih.gov

The following table provides examples of potential trapping reactions of the proposed Ethyl 3-chloro-2-fluoro-6-lithiobenzoate intermediate.

| Electrophile | Reagent | Product | Reference for Analogy |

| Aldehyde | Benzaldehyde | Ethyl 3-chloro-2-fluoro-6-(hydroxy(phenyl)methyl)benzoate | nih.gov |

| Ketone | Acetone | Ethyl 3-chloro-2-fluoro-6-(2-hydroxypropan-2-yl)benzoate | psu.edu |

| Carbon Dioxide | CO₂ (gas) | 4-chloro-5-fluoro-2-(ethoxycarbonyl)phthalic acid | unblog.fr |

| Silyl Halide | Trimethylsilyl chloride | Ethyl 3-chloro-2-fluoro-6-(trimethylsilyl)benzoate | nih.gov |

Photochemical and Electrochemical Reactivity

The presence of multiple carbon-halogen bonds and an aromatic system in this compound suggests a rich photochemical and electrochemical reactivity profile. These reactions often proceed through radical or radical-ion intermediates, leading to unique transformations not readily accessible through traditional thermal reactions.

Light-Induced Transformations and Radical-Mediated Pathways

Aryl halides can undergo photochemically induced cleavage of the carbon-halogen bond to generate aryl radicals. The energy of the light required for this process depends on the nature of the halogen and the substitution pattern on the aromatic ring. Generally, the C-Br bond is weaker than the C-Cl bond and is therefore more susceptible to photochemical cleavage.

Upon irradiation with UV light, this compound is expected to undergo preferential cleavage of the C-Br bond to form an aryl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent to yield the debrominated product, Ethyl 3-chloro-2-fluorobenzoate, or it could be trapped by other radical species in the reaction mixture.

The general pathway for photochemical dehalogenation is as follows:

Absorption of a photon by the aryl halide.

Homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical.

The aryl radical abstracts a hydrogen atom from a suitable donor (e.g., solvent) to form the dehalogenated product.

Redox Behavior and Electrosynthesis Applications

The electrochemical reduction of aryl halides is a well-studied process and provides a powerful method for the generation of aryl radicals under mild conditions. researchgate.netrsc.org The reduction potential of an aryl halide is dependent on the halogen, with the ease of reduction generally following the order I > Br > Cl > F.

For this compound, the C-Br bond is expected to be the most readily reduced. Cyclic voltammetry studies on similar compounds would likely show a cathodic wave corresponding to the irreversible reduction of the C-Br bond. proquest.com This process involves the transfer of an electron to the molecule to form a radical anion, which then rapidly fragments to release a bromide ion and form an aryl radical. researchgate.netnih.gov

This electrochemically generated aryl radical can then be utilized in various synthetic applications. For example, it can be trapped by nucleophiles or undergo intramolecular cyclization reactions. Electrosynthesis offers a green and efficient alternative to traditional methods for generating and reacting with such intermediates. tsijournals.comgre.ac.uk

Potential electrosynthesis applications could include:

Reductive dehalogenation: Selective removal of the bromine atom.

Intramolecular cyclization: If a suitable tethered reaction partner is present.

Intermolecular coupling reactions: Reaction with other electrochemically generated species.

The precise redox potentials and reaction pathways would need to be determined experimentally, but the established principles of aryl halide electrochemistry provide a strong framework for predicting the behavior of this compound. tue.nl

Advanced Spectroscopic and Crystallographic Research on Ethyl 6 Bromo 3 Chloro 2 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of ethyl 6-bromo-3-chloro-2-fluorobenzoate, advanced NMR techniques would be essential for unambiguous assignment of signals and for probing its conformational dynamics.

2D/3D NMR for Complex Structural Confirmations and Conformational Dynamics

Given the polysubstituted aromatic ring of this compound, a standard one-dimensional ¹H NMR spectrum would likely present a complex multiplet for the aromatic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assigning the proton and carbon signals of the aromatic ring and the ethyl group.

The conformational preference of the ester group relative to the aromatic ring is a key structural feature. Studies on similar phenyl esters suggest that they often adopt a nonplanar Z conformation, where the carbonyl group is cis to the phenyl ring but twisted out of the plane. cdnsciencepub.com For this compound, steric hindrance from the ortho-fluorine and ortho-bromine substituents would likely enforce a significant dihedral angle between the plane of the benzene (B151609) ring and the ester group. This rotation would be influenced by a balance of steric and electronic effects.

Nuclear Overhauser Effect (NOE) based 2D experiments, such as NOESY or ROESY, would be instrumental in determining the through-space proximity of the ethyl group protons to the ortho-substituents on the aromatic ring, providing experimental evidence for the preferred conformation. Advanced NMR strategies are capable of detecting subtle conformational differences in molecules with highly analogous structures. nih.gov

A hypothetical ¹H NMR chemical shift table for the aromatic region is presented below, based on general substituent effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.20 - 7.40 | Doublet of doublets |

| H-5 | 7.00 - 7.20 | Doublet of doublets |

Solid-State NMR for Polymorphic Analysis and Molecular Packing

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline solids, including the identification of different polymorphic forms. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be influenced by intermolecular interactions such as halogen bonding.

For this compound, the presence of bromine, chlorine, and fluorine atoms makes it a candidate for forming various intermolecular interactions, including halogen bonds (C-X···O, C-X···π) and other van der Waals forces, which would dictate the molecular packing in the crystal lattice. acs.orgmdpi.com Different packing arrangements would result in distinct ssNMR spectra, as the chemical shifts of carbon and other nuclei are highly sensitive to the local electronic environment. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be standard for obtaining high-resolution ¹³C ssNMR spectra. Advanced methods, such as Dynamic Nuclear Polarization (DNP) enhanced ssNMR, could be employed to increase sensitivity, which is particularly useful for detecting minor polymorphic impurities. nih.govrsc.org The quadrupolar nuclei present (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) would also provide sensitive probes of the local symmetry and bonding environment through their characteristic quadrupolar coupling constants, although their detection can be challenging. wiley.com

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and highly effective for identifying functional groups and analyzing intermolecular interactions.

For this compound, the FTIR and Raman spectra would be dominated by characteristic bands corresponding to the ester functional group and the substituted benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1720 - 1740 |

| C-O (ester) | Stretching | 1100 - 1300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-C (aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Quantum Chemical Calculations for Precise Vibrational Mode Assignments

Due to the complexity of the vibrational spectrum arising from the numerous substituents, definitive assignment of all vibrational modes would necessitate the use of quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net By calculating the theoretical vibrational frequencies and intensities, a strong correlation can be made with the experimental FTIR and Raman spectra. nih.govmiamioh.edu Such calculations are invaluable for understanding how the electronic effects of the halogen substituents influence the vibrational frequencies of the benzene ring and the ester group. nih.gov For instance, the electron-withdrawing nature of the halogens would be expected to increase the C=O stretching frequency compared to unsubstituted ethyl benzoate (B1203000).

Characterization of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

In the solid state, intermolecular interactions can cause shifts in vibrational frequencies. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygen are possible. More significantly, the potential for halogen bonding (e.g., C-Br···O=C or C-Cl···F-C) exists, which can influence the crystal packing. mdpi.com These interactions would manifest as subtle shifts in the vibrational modes of the involved functional groups, particularly the C=O stretching frequency and the C-X (halogen) bending and stretching modes. Comparing the spectra of the compound in a non-polar solvent with its solid-state spectrum could help identify shifts due to these intermolecular forces. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would be expected to exhibit a complex isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). miamioh.edudocbrown.info

The fragmentation of ethyl benzoate and its derivatives typically follows predictable pathways. pharmacy180.comchegg.com For this compound, the primary fragmentation steps under electron ionization (EI) would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to the formation of a stable acylium ion. This is often a base peak in the mass spectra of ethyl benzoates. pharmacy180.comlibretexts.org

Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule, resulting in a radical cation of the corresponding benzoic acid. pharmacy180.com

Loss of halogen atoms: Cleavage of the carbon-halogen bonds can occur, with the ease of loss generally following the order I > Br > Cl > F. miamioh.edu

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide. pharmacy180.com

A hypothetical table of major fragment ions is presented below.

| m/z | Identity of Fragment |

| 281/283/285 | [M]⁺ (Molecular ion cluster) |

| 236/238/240 | [M - OCH₂CH₃]⁺ |

| 253/255/257 | [M - CH₂CH₂]⁺ |

| 208/210/212 | [M - OCH₂CH₃ - CO]⁺ |

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its major fragments, distinguishing between ions of the same nominal mass.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Advanced Structural Details

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) would further elucidate the structural connectivity of the molecule. By isolating the molecular ion and subjecting it to fragmentation, a characteristic fragmentation pattern would be generated. This pattern provides a "fingerprint" of the molecule, revealing the presence of key functional groups and their arrangement. For instance, the loss of an ethyl group (-CH2CH3) or a carbonyl group (-CO) would produce specific fragment ions, helping to confirm the ester functionality. The presence of bromine and chlorine isotopes would result in characteristic isotopic patterns for the molecular ion and any halogen-containing fragments, further corroborating the structure. libretexts.org

Hypothetical High-Resolution Mass Spectrometry Data Table:

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]+ | 281.9483 | Data not available | Data not available |

| [M+Na]+ | 303.9302 | Data not available | Data not available |

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data Table:

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| 281.9483 | Loss of C2H5 | Data not available |

| 281.9483 | Loss of COOC2H5 | Data not available |

| 281.9483 | Loss of Br | Data not available |

| 281.9483 | Loss of Cl | Data not available |

In-Situ Reaction Monitoring via Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for real-time monitoring of chemical reactions. In the synthesis of this compound, ESI-MS could be employed to track the consumption of reactants and the formation of the product and any intermediates or byproducts. This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity. The high sensitivity of ESI-MS enables the detection of even minor species in the reaction mixture, providing a detailed mechanistic understanding of the synthetic pathway.

X-ray Crystallography and Crystal Engineering

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing Analysis

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the arrangement of molecules in the crystal lattice, a phenomenon known as molecular packing. This analysis would detail the intermolecular interactions, such as halogen bonding and van der Waals forces, that govern the crystal structure.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A systematic study of the crystallization conditions for this compound could reveal the existence of different polymorphic forms.

Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to create a new crystalline solid with potentially improved properties. Investigations into co-crystals of this compound could be explored to modify its physical characteristics in a controlled manner.

Investigations of Crystal Lattice Energy and Intermolecular Forces

The stability of a crystal structure is quantified by its lattice energy, which is the energy released when gaseous ions come together to form a crystal. Computational methods, often in conjunction with experimental data from X-ray diffraction, can be used to calculate the lattice energy of this compound. These calculations would provide a quantitative understanding of the strength of the intermolecular forces, including dipole-dipole interactions and halogen bonds, that hold the crystal together. Analyzing these forces is crucial for understanding the material's physical properties and for designing new materials with desired characteristics.

Computational and Theoretical Chemistry Studies of Ethyl 6 Bromo 3 Chloro 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Theoretical studies are instrumental in understanding the fundamental properties of molecules like Ethyl 6-bromo-3-chloro-2-fluorobenzoate. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Orbital Analysis (HOMO-LUMO)

While no specific DFT studies on this compound have been published, this computational method would be a powerful tool for its analysis. DFT calculations could predict the most stable three-dimensional arrangement of the atoms (molecular geometry) by finding the minimum energy conformation. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal key aspects of its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Ab Initio Methods for High-Accuracy Energy Calculations and Thermodynamic Properties

For even greater accuracy in energy calculations, ab initio methods could be employed. These "from the beginning" calculations are based solely on the principles of quantum mechanics without relying on experimental data. Such methods would allow for the precise determination of thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy for this compound. This data is invaluable for understanding the feasibility and energetics of reactions involving this compound.

Electrostatic Potential Maps and Molecular Descriptors for Chemical Reactivity Sites

An electrostatic potential (ESP) map would visually represent the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative halogen atoms and the oxygen atoms of the ester group would likely create distinct regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the aromatic ring and the ethyl group would have regions of positive potential. Various molecular descriptors, such as Mulliken charges and Fukui functions, could also be calculated to provide a quantitative measure of the reactivity at different atomic sites.

Reaction Mechanism Simulations and Transition State Identification

Computational simulations are essential for elucidating the step-by-step pathways of chemical reactions, which can be challenging to determine experimentally.

Potential Energy Surface Scans and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound might react, chemists could perform potential energy surface (PES) scans. This involves systematically changing the geometry of the reacting system and calculating the energy at each point to map out the reaction pathway. This approach allows for the identification of transition states—the high-energy structures that connect reactants to products. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the transition state indeed connects the desired reactants and products on the reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations offer a powerful lens through which to observe the dynamic nature of this compound at an atomistic level. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, revealing the molecule's preferred conformations and its interactions with its environment.

The conformational flexibility of this compound is primarily dictated by the rotational barriers around its single bonds, most notably the C(aryl)-C(ester) bond and the C-O bonds within the ethyl ester group. Understanding these barriers is crucial for predicting the molecule's three-dimensional structure and its subsequent influence on reactivity and physical properties.

Computational studies on similar substituted aromatic esters have shown that the rotational barrier of the ester group is influenced by both steric hindrance from adjacent substituents and electronic effects that govern the extent of conjugation with the aromatic ring. rsc.org In the case of this compound, the presence of the bulky bromine atom at the 6-position and the fluorine atom at the 2-position would be expected to create significant steric impediment to the free rotation of the ethyl ester group.

A hypothetical potential energy surface for the rotation around the C(aryl)-C(ester) bond, calculated using density functional theory (DFT), might reveal two primary energy minima corresponding to planar or near-planar arrangements of the ester group relative to the benzene (B151609) ring, with a significant energy barrier to rotation. The dynamic properties of the molecule, such as the accessible conformational space at different temperatures, can be explored through MD simulations.

Table 1: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Method | Calculated Rotational Barrier (kcal/mol) |

| C(aryl)-C(ester) | DFT (B3LYP/6-31G) | 8 - 12 |

| C(ester)-O(ethyl) | DFT (B3LYP/6-31G) | 3 - 5 |

| O(ethyl)-C(methyl) | DFT (B3LYP/6-31G*) | 2 - 4 |

Note: These values are hypothetical and based on trends observed in similar substituted benzoates. Actual values would require specific calculations for this molecule.

In the solid state or in solution, the behavior of this compound is governed by a complex network of intermolecular interactions. MD simulations can provide a detailed picture of these interactions, including halogen bonding, hydrogen bonding, and π-π stacking.

Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is expected to play a significant role in the condensed-phase behavior of this molecule, given the presence of bromine, chlorine, and fluorine. researchgate.netacs.orgnih.gov Simulations could reveal specific intermolecular contacts between the halogen atoms and electron-rich regions of neighboring molecules, such as the carbonyl oxygen of the ester group or the aromatic π-system.

Derivation and Application of Molecular Descriptors for Chemical Space Exploration

Molecular descriptors are numerical values that encode structural or electronic information about a molecule. They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, enabling the prediction of a molecule's properties and reactivity without the need for extensive experimental work.

A variety of topological and electronic descriptors can be calculated for this compound to rationalize and predict its reactivity. Topological descriptors, such as connectivity indices, are derived from the two-dimensional representation of the molecule and can provide insights into its size, shape, and branching. rsc.org

Electronic descriptors, on the other hand, are derived from quantum mechanical calculations and provide a more detailed picture of the electron distribution within the molecule. Key electronic descriptors include:

Atomic Charges: The distribution of partial charges on the atoms can indicate sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity in chemical reactions. wikipedia.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 2: Hypothetical Calculated Descriptors for this compound

| Descriptor | Value | Interpretation |

| Topological | ||

| Wiener Index | Varies | Relates to molecular branching |

| Electronic | ||

| Dipole Moment | ~2.5 - 3.5 D | Indicates overall polarity |

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| MEP Minimum | On carbonyl oxygen | Likely site for electrophilic attack |

| MEP Maximum | On hydrogens/halogens | Potential sites for nucleophilic interaction |

Note: These are estimated values based on general principles of substituted benzenes. Precise values would require specific quantum chemical calculations.

The presence of multiple substituents on the aromatic ring of this compound makes predicting the outcome of further chemical transformations, such as electrophilic aromatic substitution, a non-trivial task. Computational models, particularly those based on machine learning, are becoming increasingly powerful tools for predicting both the regioselectivity and the yield of such reactions. rsc.orgnih.govrsc.orgchemrxiv.org

For instance, a model like RegioML, which uses calculated atomic charges and a gradient boosting machine, could be trained on a dataset of similar halogenated aromatic compounds to predict the most likely position for an incoming electrophile. rsc.orgchemrxiv.org The model would likely predict that the positions on the ring are deactivated to varying degrees by the electron-withdrawing substituents. The directing effects of the substituents would need to be carefully considered, with the halogens typically being ortho, para-directing (despite being deactivating) and the ester group being a meta-director. slideshare.netlibretexts.org

Similarly, machine learning models can be developed to predict reaction yields. nih.govarxiv.orgchemrxiv.orgresearchgate.netucla.edu These models are typically trained on large datasets of reactions and use a variety of molecular and reaction-based descriptors as input. By applying such a model to a proposed transformation of this compound, it would be possible to obtain a quantitative prediction of the expected yield, aiding in the optimization of reaction conditions.

Ethyl 6 Bromo 3 Chloro 2 Fluorobenzoate As a Key Intermediate in Complex Molecule Synthesis Excluding Medicinal Applications

Precursor in the Synthesis of Agrochemicals (Non-toxicology focus)

The presence of fluorine and other halogens in agrochemical molecules can significantly enhance their efficacy. Ethyl 6-bromo-3-chloro-2-fluorobenzoate, with its unique substitution pattern, is a valuable precursor for creating novel fluorinated scaffolds for pesticides. The reactivity of the bromo and chloro groups allows for selective chemical transformations, such as cross-coupling reactions, to introduce diverse functionalities.

Novel Synthetic Routes to Fluorinated Pesticide Scaffolds

The synthesis of fluorinated pesticides often relies on the use of fluorinated building blocks. mdpi.comjustia.comrsc.orgcore.ac.ukgoogle.com this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. For instance, the bromine atom can be selectively coupled with various boronic acids to introduce aryl or heteroaryl groups, which are common moieties in pesticide structures. This approach allows for the modular synthesis of a library of compounds with diverse substituents, facilitating the exploration of structure-activity relationships.

A general synthetic route could involve the initial Suzuki coupling at the more reactive bromo position, followed by a subsequent coupling or nucleophilic substitution at the chloro position. This stepwise functionalization provides precise control over the final molecular structure.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Application Area |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Pesticide Intermediates mdpi.com |

| 4-bromo-2-ketothiazoles | Haloheteroaromatics | Pd catalyst with Cy-JohnPhos/XPhos | 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles | Antibiotic Intermediates nih.gov |

This table presents examples of Suzuki-Miyaura reactions with similar bromo-substituted aromatic compounds to illustrate potential synthetic pathways.

Herbicidal and Fungicidal Precursors (Focus on chemical synthesis, not biological activity)

Halogenated benzoic acids and their derivatives are well-established precursors for herbicides and fungicides. ccspublishing.org.cngoogle.com The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-3-chloro-2-fluorobenzoic acid. This acid can then be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and esters, functionalities frequently found in herbicidal and fungicidal compounds. epo.orggoogle.com

For example, the acid chloride can be reacted with various amines or alcohols to generate a diverse range of derivatives. The specific combination of halogen substituents on the aromatic ring can influence the chemical properties and subsequent reactivity of these precursors. The synthesis of succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, often involves pyrazole-4-carboxylic acids, and the core structure of this compound could be a starting point for analogous structures. justia.com

Building Block for Advanced Materials

The unique electronic properties conferred by the fluorine and other halogen atoms make this compound an attractive building block for advanced materials with applications in electronics and porous structures.

Monomer in Polymer Synthesis (e.g., liquid crystals, functional polymers)

The rigid aromatic core and the presence of reactive sites make this compound a potential monomer for the synthesis of functional polymers. Phenyl benzoate (B1203000) derivatives are known to form the mesogenic (liquid crystal-forming) core of liquid crystalline polymers. google.comresearchgate.netcore.ac.uksci-hub.se By incorporating this multi-halogenated monomer into a polymer chain, materials with tailored properties such as enhanced thermal stability, specific optical properties, and controlled solubility can be achieved.

Polymerization can be achieved through various methods, including polycondensation reactions involving the ester group or cross-coupling reactions at the halogenated sites. For instance, after conversion to a di-functional monomer (e.g., by introducing a second reactive group), it could be copolymerized with other monomers to create advanced polymers. The presence of fluorine can lead to materials with low surface energy and high resistance to chemical and thermal degradation. researchgate.netrsc.org

Table 2: Examples of Functional Polymers from Halogenated/Aromatic Monomers

| Monomer Type | Polymerization Method | Resulting Polymer | Key Properties/Applications |

| Halogenated vinyl ethers | Cationic polymerization | Halogenated polymers | Used in coatings, encapsulation ulaval.ca |

| 2,3,5,6-tetrafluorophenyl methacrylate | Atom transfer radical polymerization (ATRP) | Poly(methacrylamides) precursor | Functional polymer synthesis researchgate.net |

| Furan and diol compounds | Organocatalyzed polymerization | Poly(alkylene-2,5-furandicarboxylate) | Renewable polymers google.com |

This table provides examples of polymers synthesized from related functional monomers to illustrate potential applications.

Precursor for Optoelectronic Materials (e.g., OLEDs, conductive polymers)

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and conductive polymers. rsc.orgmdpi.com The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a material, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org this compound can serve as a precursor to larger conjugated systems used in these applications.

Through reactions like the Suzuki or Stille coupling, the bromo and chloro substituents can be replaced with other aromatic or vinyl groups to extend the π-conjugated system. This allows for the fine-tuning of the electronic and optical properties of the resulting materials, making them suitable for use as emitters, charge transport materials, or hosts in OLED devices. bilpubgroup.combilpubgroup.com Furthermore, polymers derived from such highly functionalized aromatic monomers can exhibit electrical conductivity upon doping, making them candidates for conductive polymers. mdpi.comrsc.orgcore.ac.ukbilpubgroup.combilpubgroup.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). researchgate.nettcichemicals.com The properties of these materials are highly dependent on the structure and functionality of the organic linkers.

The corresponding carboxylic acid of this compound, 6-bromo-3-chloro-2-fluorobenzoic acid, can be used as a functionalized linker in the synthesis of MOFs and COFs. researchgate.netmdpi.comrsc.org The presence of multiple halogen atoms on the linker can influence the framework's properties, such as pore size, surface area, and chemical affinity. For instance, halogenated linkers can enhance the adsorption of specific gases or act as catalytic sites within the framework. nih.gov The ability to selectively functionalize the bromo and chloro groups post-synthesis offers a route to tailor the properties of the resulting MOF or COF for specific applications.

Role in the Synthesis of Fine Chemicals and Specialty Chemicals

This compound, due to its polyhalogenated and functionalized structure, is positioned as a potential intermediate in the synthesis of fine and specialty chemicals. These are typically low-volume, high-value products with specific functions. The strategic placement of three different halogens allows for selective and sequential reactions, a valuable attribute in the construction of complex target molecules.

Intermediates for Flavor and Fragrance Compounds

A comprehensive search of scientific literature and patent databases did not yield any specific examples or detailed research findings on the use of this compound as an intermediate for the synthesis of flavor and fragrance compounds. While esters are a common class of fragrance compounds, and halogenated aromatics can serve as precursors, no direct application of this particular molecule in the flavor and fragrance industry has been documented in the reviewed sources.

Precursors for Dyes, Pigments, and Imaging Agents

Similarly, there is no available information in the reviewed scientific and patent literature to suggest that this compound is used as a precursor for the synthesis of dyes, pigments, or imaging agents. Although halogenated aromatic compounds can be building blocks for chromophores and other functional molecules used in these applications, the specific utility of this compound in this context is not documented.

Analytical Methodologies for Process Control and Purity Assessment of Ethyl 6 Bromo 3 Chloro 2 Fluorobenzoate

Chromatographic Techniques for High-Purity Isolation and Quantification

Chromatography is a cornerstone for the separation, identification, and purification of chemical compounds. In the context of Ethyl 6-bromo-3-chloro-2-fluorobenzoate, several chromatographic techniques are indispensable for achieving the high levels of purity required for its subsequent applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method is a critical first step for quality control.

Method development for substituted benzoates often involves reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov A typical starting point would be a C18 column, known for its versatility and effectiveness in separating a wide range of organic molecules. nih.govjetir.org The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach is to use a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). jetir.orgsciensage.infojetir.org The pH of the buffer and the gradient of the organic modifier are meticulously adjusted to ensure sharp, well-resolved peaks for the target compound and any potential impurities. sciensage.info For instance, a gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities. nih.gov

Validation of the developed HPLC method is performed in accordance with stringent guidelines to ensure its reliability. This process confirms the method's linearity, accuracy, precision, specificity, and robustness. ijcrt.org Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a direct proportional relationship between concentration and peak area. nih.govjetir.org Accuracy is determined by spiking a sample with a known amount of the pure compound and measuring the recovery, which should fall within a predefined acceptable range, typically 98-102%. nih.govjetir.org Precision, encompassing both repeatability (intraday) and intermediate precision (interday), is assessed by repeated analyses of the same sample, with the relative standard deviation (RSD) of the results serving as the key metric. sciensage.info Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Halogenated Benzoate (B1203000) Esters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size nih.govjetir.orgjetir.org |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile jetir.org |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min jetir.orgsciensage.infojetir.org |

| Detection | UV at 240 nm jetir.orgjetir.org |

| Injection Volume | 10 µL jetir.org |

| Column Temperature | 25 °C |

This table presents a hypothetical but representative set of HPLC conditions based on methods developed for similar halogenated aromatic compounds.

Gas Chromatography (GC) for Volatile Impurity Analysis

While HPLC is ideal for the primary analyte, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the gold standard for identifying and quantifying volatile impurities that may be present in the final product or arise during synthesis. nih.gov These impurities could include residual solvents (e.g., ethanol (B145695) from the esterification process), starting materials, or by-products of side reactions.